molecular formula C29H40Br2 B12810884 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene CAS No. 950526-43-9

2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene

Cat. No.: B12810884
CAS No.: 950526-43-9
M. Wt: 548.4 g/mol
InChI Key: DZHATJPATRSFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 1-ethylhexyl groups at the 9 position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(1-ethylhexyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.

    Oxidation and Reduction: The fluorene core can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.

    Coupling Products: Extended π-conjugated systems and polymers can be synthesized through coupling reactions.

Scientific Research Applications

2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene has several scientific research applications:

    Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.

    Materials Science: The compound is utilized in the development of novel materials with unique optical and electronic characteristics.

    Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors for biological imaging and diagnostics.

Mechanism of Action

The mechanism by which 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron transport. The bromine atoms and ethylhexyl groups influence the electronic properties of the fluorene core, making it suitable for applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with different alkyl groups.

    2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains phenyl groups instead of alkyl groups.

    2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Similar but with different branching in the alkyl groups.

Uniqueness

2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is unique due to the specific arrangement of its bromine atoms and ethylhexyl groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of materials with tailored optical and electronic characteristics.

Properties

CAS No.

950526-43-9

Molecular Formula

C29H40Br2

Molecular Weight

548.4 g/mol

IUPAC Name

2,7-dibromo-9,9-di(octan-3-yl)fluorene

InChI

InChI=1S/C29H40Br2/c1-5-9-11-13-21(7-3)29(22(8-4)14-12-10-6-2)27-19-23(30)15-17-25(27)26-18-16-24(31)20-28(26)29/h15-22H,5-14H2,1-4H3

InChI Key

DZHATJPATRSFQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C(CC)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.